molecular formula C12H18ClNO B2398069 3-Methyl-2-(4-methylphenyl)morpholine hydrochloride CAS No. 1496165-49-1

3-Methyl-2-(4-methylphenyl)morpholine hydrochloride

Cat. No.: B2398069
CAS No.: 1496165-49-1
M. Wt: 227.73
InChI Key: OBGIRQYHDJUBRJ-UHFFFAOYSA-N
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Description

3-Methyl-2-(4-methylphenyl)morpholine hydrochloride is a versatile chemical compound used as a building block in the synthesis of various research chemicals. It is known for its role as an intermediate in the production of compounds like GBR 12909, a dopamine reuptake inhibitor . The compound has a molecular formula of C12H18ClNO and a molecular weight of 227.73 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-(4-methylphenyl)morpholine hydrochloride typically involves the reaction of 4-methylbenzaldehyde with morpholine in the presence of a catalyst. The reaction proceeds through a series of steps, including condensation and cyclization, to form the desired product. The reaction conditions often include a temperature range of 80-100°C and a reaction time of several hours .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of high-purity starting materials and efficient purification techniques ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-(4-methylphenyl)morpholine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

3-Methyl-2-(4-methylphenyl)morpholine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It serves as a building block in the synthesis of various organic compounds and research chemicals.

    Biology: The compound is used in the study of biochemical pathways and enzyme interactions.

    Medicine: It is an intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methyl-2-(4-methylphenyl)morpholine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, as an intermediate in the synthesis of GBR 12909, it plays a role in inhibiting dopamine reuptake by binding to the dopamine transporter. This leads to increased levels of dopamine in the synaptic cleft, which can have various physiological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-3-(4-methylphenyl)morpholine hydrochloride
  • 3-Methyl-2-(4-chlorophenyl)morpholine hydrochloride
  • 3-Methyl-2-(4-methoxyphenyl)morpholine hydrochloride

Uniqueness

3-Methyl-2-(4-methylphenyl)morpholine hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its role as an intermediate in the synthesis of dopamine reuptake inhibitors sets it apart from other similar compounds .

Properties

IUPAC Name

3-methyl-2-(4-methylphenyl)morpholine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO.ClH/c1-9-3-5-11(6-4-9)12-10(2)13-7-8-14-12;/h3-6,10,12-13H,7-8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBGIRQYHDJUBRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OCCN1)C2=CC=C(C=C2)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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